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molecular formula C9H13N3O2 B8808850 N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide CAS No. 799781-97-8

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No. B8808850
M. Wt: 195.22 g/mol
InChI Key: FWHHOSCDELSADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276611B2

Procedure details

Lithium aluminum hydride (pellets, 2.90 g, 0.0764 mol) is added to a stirred solution of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (30.0 g, 0.154 mol) in anhydrous tetrahydrofuran (300 mL) at 0-5° C. and stirred overnight (20 hours) at 0-5° C. under nitrogen. The mixture is then slowly added to a flask containing water (50 ml) and tetrahydrofuran (50 ml) maintained at 5-15° C. Anhydrous sodium sulfate (8.0 g) and anhydrous magnesium sulfate (4.0 g) are added and the mixture is stirred for 0.5 hours. The mixture is filtered, and the filter pad is washed with tetrahydrofuran (100 ml). The filtrate and washings are evaporated under diminished pressure and the residue is stirred for 20 minutes with dichloromethane (150 ml) and 1.5 N hydrochloric acid (40 ml). The phases are separated and water (200 ml) containing dissolved sodium hydrogensulfite (22 g) is added to the organic phase. The mixture is stirred for 20 minutes and the phases are separated. Fresh dichloromethane (150 mL) and 10 N sodium hydroxide (22 mL) are added (with cooling) to the aqueous phase. The mixture is stirred for 20 minutes and the phases are separated. The organic phase is washed with water (100 ml). The dichloromethane extract is evaporated at 20-70° C. to give an oil which crystallizes on cooling to provide 16.1 g (77%) of 5,6-dihydro-4H-pyrrolo-[1,2-b]-pyrazole-2-carbaldehyde as a light yellow, crystalline solid having HPLC-MS purity 99.95% (HPLC conditions as in example 15).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CON(C)[C:10]([C:12]1[CH:13]=[C:14]2[CH2:19][CH2:18][CH2:17][N:15]2[N:16]=1)=[O:11].S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O>[N:16]1[N:15]2[CH2:17][CH2:18][CH2:19][C:14]2=[CH:13][C:12]=1[CH:10]=[O:11] |f:0.1.2.3.4.5,7.8.9,10.11|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 g
Type
reactant
Smiles
CON(C(=O)C=1C=C2N(N1)CCC2)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred overnight (20 hours) at 0-5° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is then slowly added to a flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 5-15° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filter pad is washed with tetrahydrofuran (100 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate and washings are evaporated under diminished pressure
STIRRING
Type
STIRRING
Details
the residue is stirred for 20 minutes with dichloromethane (150 ml) and 1.5 N hydrochloric acid (40 ml)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
ADDITION
Type
ADDITION
Details
water (200 ml) containing
DISSOLUTION
Type
DISSOLUTION
Details
dissolved sodium hydrogensulfite (22 g)
ADDITION
Type
ADDITION
Details
is added to the organic phase
STIRRING
Type
STIRRING
Details
The mixture is stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
ADDITION
Type
ADDITION
Details
Fresh dichloromethane (150 mL) and 10 N sodium hydroxide (22 mL) are added
TEMPERATURE
Type
TEMPERATURE
Details
(with cooling) to the aqueous phase
STIRRING
Type
STIRRING
Details
The mixture is stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic phase is washed with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
CUSTOM
Type
CUSTOM
Details
is evaporated at 20-70° C.
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N=1N2C(=CC1C=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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